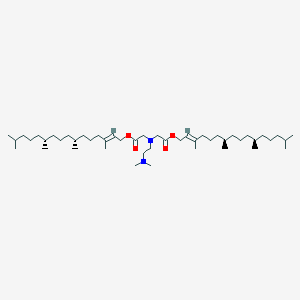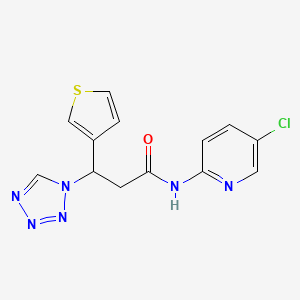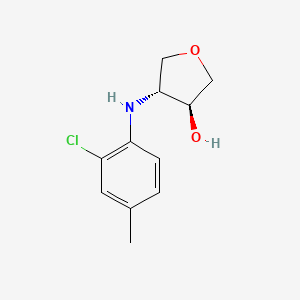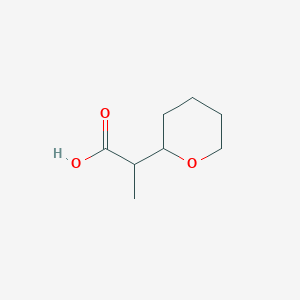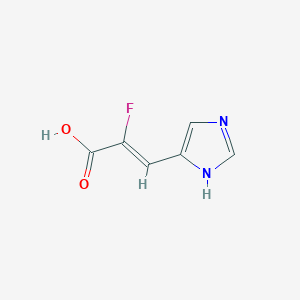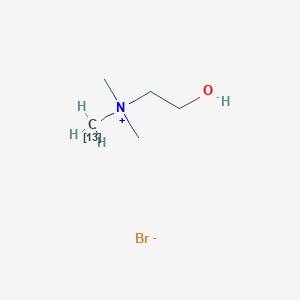
Choline bromide-methyl-13C1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide is a chemical compound with the molecular formula C5H12BrNO It is a quaternary ammonium compound that features a hydroxyl group and a methyl-13C isotope
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide typically involves the quaternization of N,N-dimethylethanolamine with methyl bromide. The reaction is carried out under controlled conditions to ensure the incorporation of the methyl-13C isotope. The general reaction scheme is as follows:
N,N-dimethylethanolamine+methyl bromide→2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of isotopically labeled methyl bromide ensures the incorporation of the 13C isotope.
化学反应分析
Types of Reactions
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The bromide ion can be substituted with other nucleophiles.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) can be used.
Elimination: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products
Oxidation: Formation of carbonyl compounds.
Substitution: Formation of substituted quaternary ammonium compounds.
Elimination: Formation of alkenes.
科学研究应用
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in studies involving quaternary ammonium compounds and their interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect the structure and function of target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,N-Dimethylethanolamine: Lacks the quaternary ammonium group and the 13C isotope.
Choline: Contains a quaternary ammonium group but lacks the 13C isotope and the specific structure of the target compound.
Betaine: Similar in having a quaternary ammonium group but differs in overall structure and properties.
Uniqueness
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide is unique due to the presence of the methyl-13C isotope, which makes it valuable for isotopic labeling studies. Its specific structure also imparts distinct chemical and biological properties that differentiate it from other quaternary ammonium compounds.
属性
分子式 |
C5H14BrNO |
|---|---|
分子量 |
185.07 g/mol |
IUPAC 名称 |
2-hydroxyethyl-dimethyl-(113C)methylazanium;bromide |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1; |
InChI 键 |
JJCWKVUUIFLXNZ-YTBWXGASSA-M |
手性 SMILES |
C[N+](C)([13CH3])CCO.[Br-] |
规范 SMILES |
C[N+](C)(C)CCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
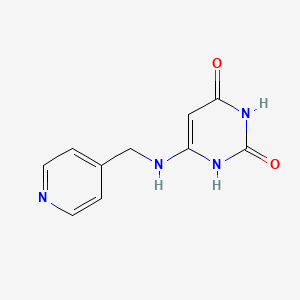
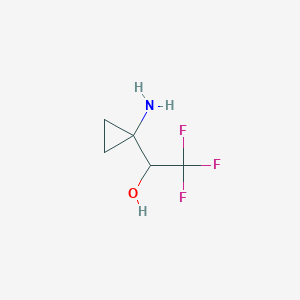
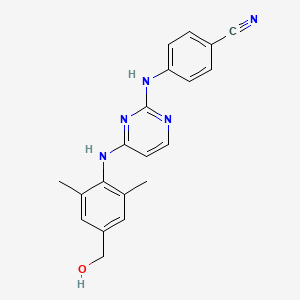
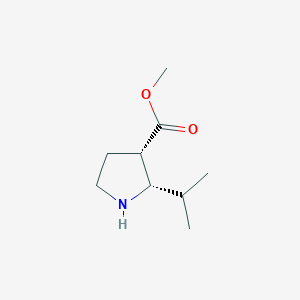
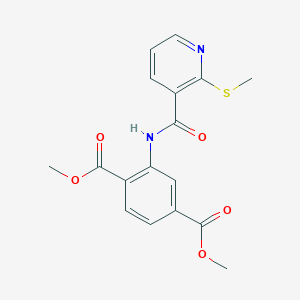
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
